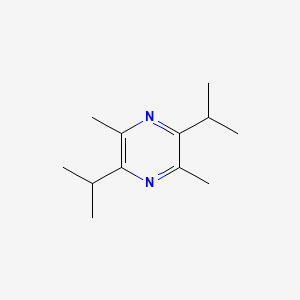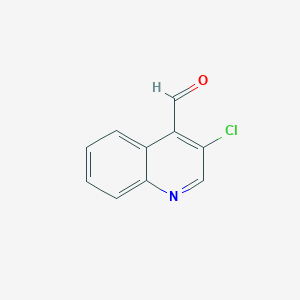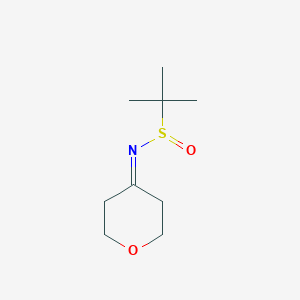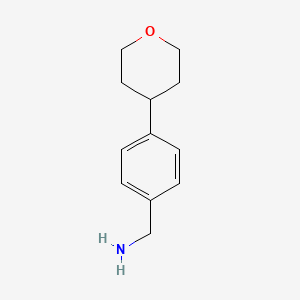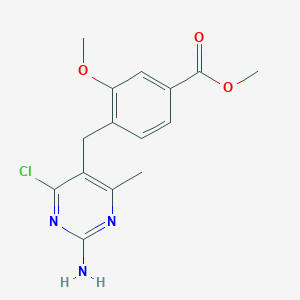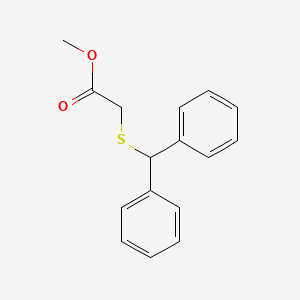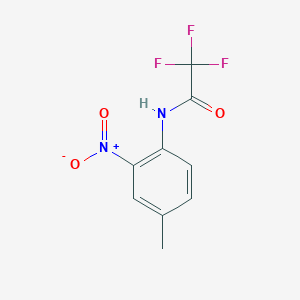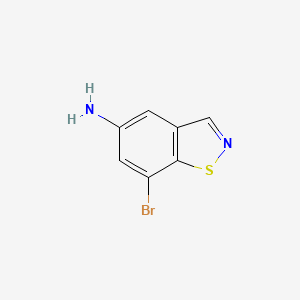
7-bromo-1,2-benzothiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-1,2-benzothiazol-5-amine is a heterocyclic compound that features a bromine atom and an amine group attached to a benzo[d]isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1,2-benzothiazol-5-amine typically involves the bromination of benzo[d]isothiazole followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzo[d]isothiazole ring. Subsequent amination can be achieved using ammonia or amine derivatives under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 7-bromo-1,2-benzothiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or secondary amines.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Corresponding amines or thiols.
Wissenschaftliche Forschungsanwendungen
7-bromo-1,2-benzothiazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including potential antipsychotic and antimalarial agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and disease mechanisms.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds and complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-bromo-1,2-benzothiazol-5-amine depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Modulation: It can act as a modulator of receptors, either enhancing or inhibiting their activity by binding to specific sites on the receptor.
Molecular Targets and Pathways:
Sodium Glucose Co-Transporter 2 (SGLT2): Inhibits glucose reabsorption in the kidneys, potentially useful in treating diabetes.
Metabotropic Glutamate Receptor 4 (mGlu4): Acts as a positive allosteric modulator, showing promise in treating neurological disorders like Parkinson’s disease.
Vergleich Mit ähnlichen Verbindungen
Benzo[d]isothiazol-3(2H)-ones: These compounds feature a hydroxyl group at the 3-position and are used in antimalarial drug development.
Benzo[d]isothiazole C-glucosides: Known for their inhibitory activity against SGLT2 and potential use in diabetes treatment.
Uniqueness: 7-bromo-1,2-benzothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C7H5BrN2S |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
7-bromo-1,2-benzothiazol-5-amine |
InChI |
InChI=1S/C7H5BrN2S/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,9H2 |
InChI-Schlüssel |
RXGUMHDQAJOYQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C=NS2)Br)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

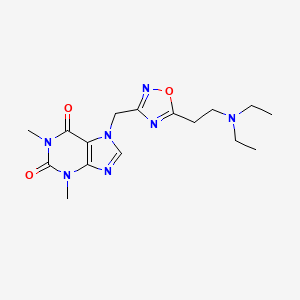
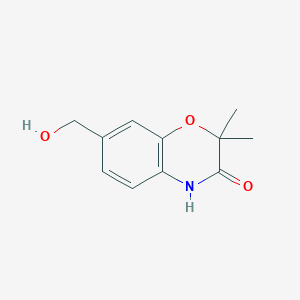
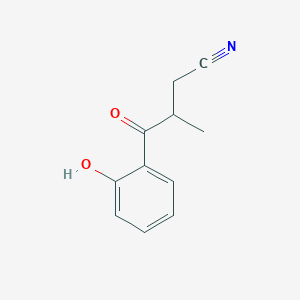
![[4-(hydroxymethyl)phenyl] methanesulfonate](/img/structure/B8569181.png)
![2-Bromo-1-[4-(2-methoxyethoxy)phenyl]ethanone](/img/structure/B8569182.png)
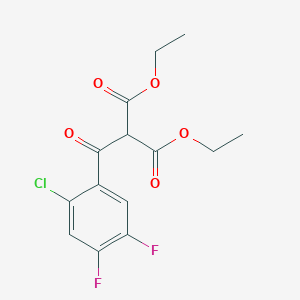
![1-[2-(4-Fluorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B8569199.png)
